methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate
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Overview
Description
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety, which is often associated with enhanced biological activity due to the presence of the bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromoindole.
Acylation: The 5-bromoindole is then acylated with an appropriate acyl chloride, such as acetyl chloride, in the presence of a base like pyridine to form the intermediate 5-bromo-1H-indol-1-yl-acetyl chloride.
Coupling with Beta-Alanine: The acylated intermediate is then coupled with beta-alanine methyl ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be emphasized.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The brominated indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as apoptosis (programmed cell death) and cell proliferation, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: A simpler brominated indole derivative with similar biological activities.
1-Methyl-5-bromoindole: Another brominated indole derivative with a methyl group at the nitrogen atom.
5-Bromo-2-methylindole: A brominated indole derivative with a methyl group at the 2-position.
Uniqueness
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate is unique due to the presence of the beta-alanine moiety, which can enhance its biological activity and specificity
Biological Activity
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate is a synthetic compound belonging to the class of indole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative efficacy with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H13BrN2O, which indicates the presence of a brominated indole moiety and an acetyl-beta-alanine group. The structural components contribute to its biological activity through various mechanisms.
The compound's mechanism of action is believed to involve interactions with specific biological targets, such as receptors and enzymes. The indole ring is known for its ability to engage with various biological systems, potentially modulating signaling pathways. The presence of the bromine atom may enhance binding affinity to certain targets, leading to increased specificity and potency in biological applications .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A375 (human melanoma) | 5.7 |
A549 (human lung adenocarcinoma) | <10 |
MDA-MB-231 (breast cancer) | 9.2 |
HCT116 (colon cancer) | 8.5 |
These findings suggest that the compound may serve as a potential lead in anticancer drug development .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, including:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate inhibition |
Escherichia coli | Significant inhibition |
Bacillus subtilis | Moderate inhibition |
These results highlight the compound's potential as an antimicrobial agent .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In cellular models of neurotoxicity induced by amyloid-beta (Aβ) peptides, this compound demonstrated protective effects against cell death, indicating its potential role in treating neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
When compared to other indole derivatives, this compound shows enhanced biological activities due to its unique structural features:
Compound | Key Features | Biological Activity |
---|---|---|
6-Bromoindole | Lacks acetyl-beta-alanine moiety | Limited versatility |
N-Acetyl-beta-alanine | Lacks indole ring | Reduced biological activities |
Indole-3-acetic acid | Naturally occurring plant hormone | Different biological functions |
The combination of the brominated indole ring and the acetyl-beta-alanine moiety in this compound may confer enhanced potency and specificity for various biological targets .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Anticancer Efficacy : A study published in MDPI reported that this compound exhibited selective cytotoxicity against multiple cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapy agents .
- Neuroprotection : Research highlighted in PMC showed that the compound could mitigate oxidative stress-induced neurotoxicity in neuronal cell lines, suggesting a protective role against neurodegenerative processes .
- Antimicrobial Studies : Investigations into its antimicrobial properties revealed promising results against both gram-positive and gram-negative bacteria, underscoring its potential as a broad-spectrum antimicrobial agent .
Properties
Molecular Formula |
C14H15BrN2O3 |
---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
methyl 3-[[2-(5-bromoindol-1-yl)acetyl]amino]propanoate |
InChI |
InChI=1S/C14H15BrN2O3/c1-20-14(19)4-6-16-13(18)9-17-7-5-10-8-11(15)2-3-12(10)17/h2-3,5,7-8H,4,6,9H2,1H3,(H,16,18) |
InChI Key |
HUIIFCNDBLMPCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)CN1C=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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